molecular formula C23H17ClN4OS2 B11326063 2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide

2-[(4-chlorobenzyl)sulfanyl]-5-(phenylsulfanyl)-N-(pyridin-4-yl)pyrimidine-4-carboxamide

Cat. No.: B11326063
M. Wt: 465.0 g/mol
InChI Key: WOGGMWLRHVYNIA-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The general steps include:

  • Formation of the pyrimidine core.
  • Introduction of the 4-chlorophenylmethylsulfanyl and phenylsulfanyl groups.
  • Coupling with the pyridin-4-yl group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and large-scale reactors to handle the multi-step synthesis efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfanyl groups, potentially leading to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of catalysts such as palladium or copper.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the pyrimidine ring or sulfanyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE
  • 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness: The presence of the 4-chlorophenylmethylsulfanyl group in 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)-N-(PYRIDIN-4-YL)PYRIMIDINE-4-CARBOXAMIDE distinguishes it from similar compounds. This specific substitution can influence the compound’s reactivity, biological activity, and overall chemical properties, making it unique in its class.

Properties

Molecular Formula

C23H17ClN4OS2

Molecular Weight

465.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-phenylsulfanyl-N-pyridin-4-ylpyrimidine-4-carboxamide

InChI

InChI=1S/C23H17ClN4OS2/c24-17-8-6-16(7-9-17)15-30-23-26-14-20(31-19-4-2-1-3-5-19)21(28-23)22(29)27-18-10-12-25-13-11-18/h1-14H,15H2,(H,25,27,29)

InChI Key

WOGGMWLRHVYNIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC=NC=C3)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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